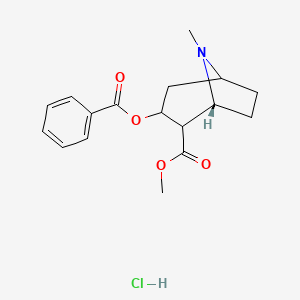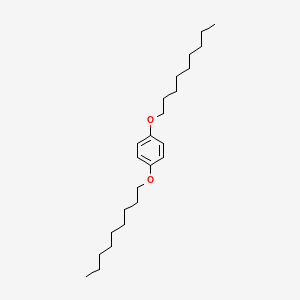
1,4-Bis(nonyloxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis(nonyloxy)benzene is an organic compound that belongs to the class of aromatic ethers It consists of a benzene ring substituted with two nonyloxy groups at the 1 and 4 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,4-Bis(nonyloxy)benzene can be synthesized through the Williamson ether synthesis. This method involves the reaction of 1,4-dihydroxybenzene with nonyl bromide in the presence of a strong base such as sodium hydride or potassium carbonate. The reaction typically takes place in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1,4-Bis(nonyloxy)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding dihydroxy derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed:
Oxidation: Quinones.
Reduction: Dihydroxy derivatives.
Substitution: Halogenated benzene derivatives.
Aplicaciones Científicas De Investigación
1,4-Bis(nonyloxy)benzene has several scientific research applications, including:
Materials Science: Used as a building block for the synthesis of liquid crystals and polymers with unique optical and electronic properties.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a component in bioactive compounds.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in various formulations.
Mecanismo De Acción
The mechanism of action of 1,4-Bis(nonyloxy)benzene involves its interaction with molecular targets through its aromatic and ether functionalities. The compound can participate in various chemical reactions, including electrophilic aromatic substitution and nucleophilic aromatic substitution, depending on the reaction conditions and the nature of the substituents on the benzene ring.
Comparación Con Compuestos Similares
1,4-Bis(decyloxy)benzene: Similar in structure but with decyloxy groups instead of nonyloxy groups.
1,4-Bis(octyloxy)benzene: Contains octyloxy groups, leading to different physical and chemical properties.
1,4-Bis(hexyloxy)benzene: Features hexyloxy groups, which affect its solubility and reactivity.
Uniqueness: 1,4-Bis(nonyloxy)benzene is unique due to its specific nonyloxy substituents, which impart distinct solubility, reactivity, and potential applications compared to its analogues. The length of the nonyl chain influences the compound’s physical properties, making it suitable for specific applications in materials science and organic synthesis.
Propiedades
Fórmula molecular |
C24H42O2 |
|---|---|
Peso molecular |
362.6 g/mol |
Nombre IUPAC |
1,4-di(nonoxy)benzene |
InChI |
InChI=1S/C24H42O2/c1-3-5-7-9-11-13-15-21-25-23-17-19-24(20-18-23)26-22-16-14-12-10-8-6-4-2/h17-20H,3-16,21-22H2,1-2H3 |
Clave InChI |
IFQZOJUOHOVNDX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCOC1=CC=C(C=C1)OCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


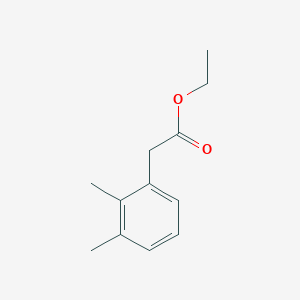
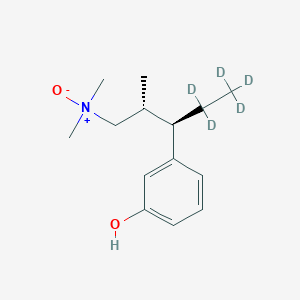
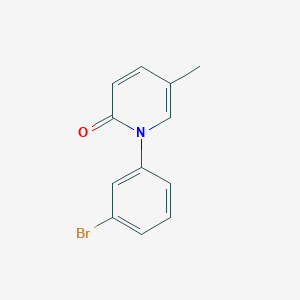
![N-Methyl-N'-[3-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]urea](/img/structure/B13404172.png)
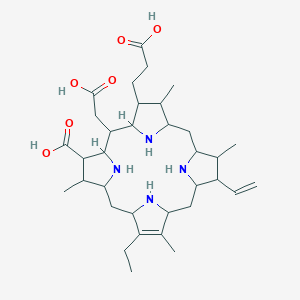
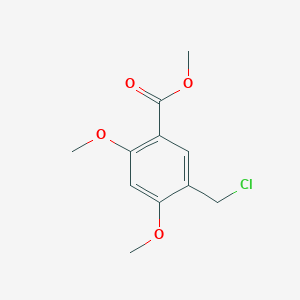
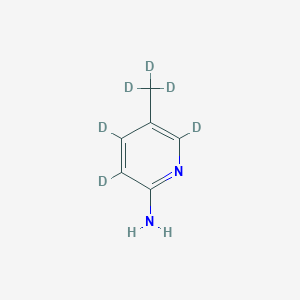
![2-(3,4-Dimethoxyphenyl)-6-methyl-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine](/img/structure/B13404211.png)
![2-(Propan-2-ylideneamino)oxyethyl 2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate](/img/structure/B13404213.png)
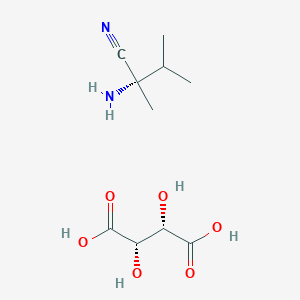
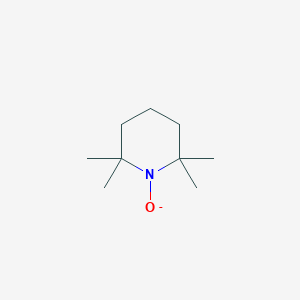
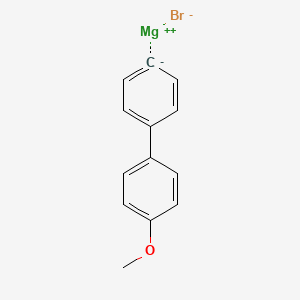
![2-methyl-3-[(2E,6E,10E,14E,18E,22E,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaen-1-yl]-1,4-dihydronaphthalene-1,4-dione](/img/structure/B13404245.png)
